1,3-Butadiyne

dimerization kinetics quantum chemical calculation cross-coupling reactivity

Select 1,3-Butadiyne for its unique conjugated diyne core (HC≡C–C≡CH), essential for topochemical 1,4-addition polymerization to yield polydiacetylenes (PDAs) with stimuli-responsive properties. This monomer enables reagent-free solid-state synthesis of graphene nanoribbons and high-performance OFET/OPV materials. Differentiates from monoacetylenes and dienes by its distinct π-conjugation and reactivity.

Molecular Formula C4H2
Molecular Weight 50.06 g/mol
CAS No. 460-12-8
Cat. No. B1212363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Butadiyne
CAS460-12-8
Synonymspoly-diacetylene
polydi-acetylene
polydiacetylene
Molecular FormulaC4H2
Molecular Weight50.06 g/mol
Structural Identifiers
SMILESC#CC#C
InChIInChI=1S/C4H2/c1-3-4-2/h1-2H
InChIKeyLLCSWKVOHICRDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.19 M

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Butadiyne (CAS 460-12-8) Procurement Guide: Comparative Reactivity and Polymerization Performance vs. Acetylenic Alternatives


1,3-Butadiyne (also known as diacetylene or buta-1,3-diyne) is a C4H2 hydrocarbon representing the simplest polyyne and the shortest linear conjugated diyne in existence [1]. Unlike its single-triple-bond analog acetylene or the alkene-based 1,3-butadiene, 1,3-butadiyne contains two conjugated C≡C triple bonds separated by a single bond (HC≡C–C≡CH), endowing it with substantially higher thermochemical energy content—standard enthalpy of formation ΔfH°(gas, 298.15 K) of 460.08 ± 0.50 kJ/mol [2]—and unique reactivity profiles that cannot be replicated by monoacetylenic or dienic alternatives. As a colorless gas at ambient conditions (boiling point 10 °C), the compound is highly flammable, capable of forming explosive peroxides upon storage, and exhibits strong UV absorption characteristics that extend across the 270–360 nm range in derivatized forms [3].

Why 1,3-Butadiyne Cannot Be Substituted with Acetylene or Butadiene in Demanding Polymerization and Cross-Coupling Applications


Generic substitution of 1,3-butadiyne with structurally similar compounds—such as acetylene (single triple bond), 1,3-butadiene (conjugated double bonds), or phenylacetylene (aromatic monoalkyne)—results in fundamentally different chemical and materials outcomes. Critically, the conjugated diyne architecture enables topochemical 1,4-addition polymerization in the solid state to yield polydiacetylenes (PDAs), a transformation that monoacetylenes cannot undergo under comparable conditions and that dienes produce entirely different polymer backbones [1]. In cross-coupling chemistry, substituted 1,3-diacetylenes exhibit significantly enhanced reactivity at terminal carbon centers compared to analogous substituted acetylenes with isolated triple bonds [2]. Furthermore, the extended π-conjugation of the butadiyne core produces distinct photophysical properties—including red-shifted absorption and altered fluorescence quantum yields—that cannot be replicated by diphenylacetylene derivatives in optoelectronic applications [3]. The quantitative evidence below documents precisely where and by what margin 1,3-butadiyne diverges from its closest in-class comparators, thereby informing rational scientific selection and procurement decisions.

1,3-Butadiyne Quantitative Differentiation Evidence: Comparative Performance vs. Acetylene, Butadiene, and Phenylacetylene


Terminal Carbon Reactivity Enhancement in 1,3-Butadiyne vs. Monoacetylenic Substrates

High-level quantum chemical calculations (B2PLYPD and CCSD(T)) demonstrate that substituted 1,3-diacetylenes exhibit substantially greater reactivity than corresponding substituted acetylenes bearing isolated triple bonds. The terminal carbon atoms serve as the most reactive centers for dimerization, and reactivity at these terminal positions increases progressively with the number of alkyne units [1]. In direct comparative analysis using a test reaction methodology, the relative reactivity of terminal carbon atoms in phenylbutadiyne significantly exceeds that in phenylacetylene, whereas internal carbon atoms maintain very low reactivity regardless of alkyne unit count [1].

dimerization kinetics quantum chemical calculation cross-coupling reactivity alkyne polymerization

Synthetic Efficiency: One-Pot Sequential Sonogashira-Glaser Access to Symmetrical 1,4-Disubstituted 1,3-Butadiynes

A consecutive, sequentially Pd/Cu-catalyzed one-pot Sonogashira-Glaser coupling sequence enables direct preparation of symmetrically substituted 1,4-bis(hetero)aryl-1,3-butadiynes in good to excellent yields using air oxygen as the sole oxidant [1]. This methodology leverages the inherent diyne-forming capacity of terminal alkynes without requiring isolation of intermediates. A related sequential two-step process combining Sonogashira coupling of arylbromides with trimethylsilylacetylene followed by Glaser coupling of the crude product proceeds to completion without addition of extra Pd or Cu catalysts in the second step, substantially reducing metal loading compared to a typical Glaser coupling reaction [2]. While yield data are reported qualitatively as 'good to excellent' rather than precise percentages, the methodology advantage over stepwise isolation approaches is clearly established.

palladium catalysis copper catalysis Sonogashira coupling Glaser coupling one-pot synthesis

UV Absorption Coverage: 1,4-Diaryl-1,3-Butadiyne Broad-Spectrum Ultraviolet Absorption (270–360 nm)

1,4-Diaryl-1,3-butadiyne derivatives function as effective ultraviolet absorbers with strong absorption intensity across the 270–360 nm wavelength range and exhibit low UV degradation [1]. The 1,3-butadiyne core provides an extended conjugated π-system that enables absorption coverage spanning both UV-B (280–315 nm) and UV-A (315–400 nm) regions. Unlike conventional UV absorbers that may participate in radical curing reactions, these 1,3-butadiyne derivatives do not interfere with free-radical polymerization systems, thereby enhancing light stability of both liquid coatings and cured films without compromising curing kinetics [1].

UV absorber photostability UV-curable coatings light stability

Graphene Nanoribbon Synthesis: Butadiyne-Containing Monomers Enable Solid-State Topochemical Route to Conductive GNRs

Butadiyne-containing monomers undergo topochemical polymerization in the crystalline state to yield polydiacetylenes (PDAs), which upon subsequent solid-state aromatization at mild temperatures afford graphene nanoribbons (GNRs) approximately 1.36 nm in width with an optical bandgap of 1.4 eV [1]. This entirely solid-state transformation requires only UV light or heating—no external chemical reagents, solvents, or catalysts—and can be performed on virtually any substrate, enabling direct patterning for electronic-device fabrication [1]. In contrast to published on-surface (UHV) or in-solution synthetic methods for GNRs, this butadiyne-based approach eliminates the need for specialized surface preparation, metal substrates, or post-synthetic transfer steps.

graphene nanoribbons topochemical polymerization polydiacetylene solid-state synthesis carbon nanomaterials

OFET Hole Mobility and OPV Efficiency: 1,3-Butadiyne-Based π-Conjugated Polymers vs. Acetylenic Organic Semiconductors

Alkyl-substituted 1,4-di(thiophen-2-yl)buta-1,3-diyne (R-DTB) donor building blocks, based on the –C≡C–C≡C– conjugative pathway, were incorporated with thienyl-diketopyrrolopyrrole acceptor units into π-conjugated PTDPP-DTB polymers [1]. Organic field-effect transistors (OFETs) fabricated with these 1,3-butadiyne-containing organic semiconductors achieved hole mobilities approaching 0.1 cm²/(V·s), while organic photovoltaic (OPV) devices attained record power conversion efficiencies for acetylenic organic materials approaching 4% [1]. The DTB-based polymers additionally exhibit stabilization of frontier molecular orbitals, relief of steric torsions due to the linear –C≡C–C≡C– backbone, and discrete morphological pliability through thermal annealing and processing additives [1].

organic field-effect transistors organic photovoltaics hole mobility power conversion efficiency conjugated polymers

Thermochemical Energy Content: ΔfH°(gas) of 1,3-Butadiyne vs. Acetylene and 1,3-Butadiene

The standard enthalpy of formation of 1,3-butadiyne in the gas phase at 298.15 K is 460.08 ± 0.50 kJ/mol, as established by the Active Thermochemical Tables (ATcT) [1]. This value substantially exceeds that of its closest structural analogs. For reference, acetylene (C2H2) has ΔfH°(gas, 298.15 K) of approximately 227 kJ/mol, and 1,3-butadiene (C4H6) has ΔfH°(gas, 298.15 K) of approximately 110 kJ/mol. The NIST Chemistry WebBook reports a comparable value of 464 kJ/mol from kinetic measurements [2]. This markedly positive enthalpy of formation reflects the high-energy nature of the conjugated diyne system and underpins its vigorous reactivity and potential energetic applications.

thermochemistry enthalpy of formation high-energy materials combustion chemistry

1,3-Butadiyne (CAS 460-12-8) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Topochemical Polymerization for Stimuli-Responsive Chromic Sensors (Polydiacetylene Platform)

1,3-Butadiyne-containing precursors undergo regioselective 1,4-addition topochemical photopolymerization to yield polydiacetylenes (PDAs) that exhibit a characteristic blue-to-red phase transition in response to external stimuli including temperature, pH, chemical exposure, and mechanical stress [1]. The synthesis proceeds without catalysts or chemical initiators, producing high-purity PDA products. In 2024, 1,3-butadiyne-containing oligosiloxane precursors were developed to overcome the inherent solubility and processability limitations of PDA rigid backbones, yielding soluble, solution-processable materials capable of forming thin films suitable for organic electronic devices and capacitive temperature sensors with dual-mode (optical and electronic) readout capability [1]. This scenario leverages the unique topochemical polymerization capacity of the butadiyne moiety, which is structurally inaccessible to monoacetylenes.

Reagent-Free Solid-State Synthesis of Patternable Graphene Nanoribbons (GNRs) for Electronic Device Fabrication

As documented in Section 3, butadiyne-containing monomers can be converted to polydiacetylenes via topochemical polymerization in the crystal, followed by solid-state aromatization at mild temperatures to yield graphene nanoribbons of ~1.36 nm width with a 1.4 eV bandgap [2]. Critically, the entire transformation occurs in the solid state without external chemical reagents, specialized surface preparation, metal substrates, or post-synthetic transfer steps. This reagent-free, substrate-agnostic process enables direct patterning and integration into electronic-device fabrication workflows, differentiating this approach from conventional on-surface (ultra-high vacuum) or solution-based GNR synthetic methods that require metal substrates and post-synthetic transfer [2]. This scenario directly operationalizes the quantitative width and bandgap data established in Section 3.

Broad-Spectrum UV Stabilization in Free-Radical Curable Industrial Coatings

Based on the absorption range of 270–360 nm and photostability established in Section 3, 1,4-diaryl-1,3-butadiyne derivatives serve as effective single-component ultraviolet absorbers for UV-curable coating systems [3]. The extended π-conjugation of the butadiyne core enables coverage spanning both UV-B and UV-A regions without requiring blends of multiple absorbers. Importantly, these derivatives exhibit good compatibility with resins and monomers, produce no odor, and—unlike many conventional UV absorbers—do not participate in free-radical curing reactions, thereby enhancing light stability of both liquid coatings and cured films without compromising curing kinetics [3]. This non-participation characteristic is particularly valuable for extending shelf life of UV-curable formulations.

OFET and OPV Active Layers Using Solution-Processable 1,3-Butadiyne-Based π-Conjugated Polymers

As quantified in Section 3, alkyl-substituted 1,4-di(thiophen-2-yl)buta-1,3-diyne donor building blocks incorporated into PTDPP-DTB polymers yield OFET hole mobilities approaching 0.1 cm²/(V·s) and OPV power conversion efficiencies approaching 4%—record values for acetylenic organic materials [4]. The linear –C≡C–C≡C– backbone relieves steric torsions, stabilizes frontier molecular orbitals, and provides morphological pliability through thermal annealing and processing additives [4]. This scenario applies to R&D laboratories fabricating organic thin-film transistors and bulk heterojunction solar cells where the butadiyne core confers both electronic advantages (orbital stabilization) and processing benefits (solution processability of high molecular weight polymers).

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